Aripiprazole N4-Oxide
CAS No.: 573691-11-9
Cat. No.: VC21346946
Molecular Formula: C23H27Cl2N3O3
Molecular Weight: 464.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 573691-11-9 |
---|---|
Molecular Formula | C23H27Cl2N3O3 |
Molecular Weight | 464.4 g/mol |
IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |
Standard InChI Key | FDTVYHFBHZGERN-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |
Appearance | Solid powder |
Chemical Structure and Properties
Molecular Composition
Aripiprazole N4-Oxide possesses the molecular formula C23H27Cl2N3O3 with a calculated molecular weight of 464.4 g/mol . The compound's structure features an oxidized piperazine ring connected to a 2,3-dichlorophenyl group, where the N4 position undergoes oxidation, distinguishing it from the parent compound aripiprazole. This oxidation at one of the nitrogen atoms in the piperazine ring results in the formation of an N-oxide functional group, creating a charged center that alters the compound's physicochemical properties. The complete chemical name, 7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, reflects its complex molecular arrangement . The structural modification significantly influences the compound's polarity, solubility, and reactivity compared to aripiprazole.
Structural Variants
Relationship to Aripiprazole
Metabolic Pathway
Aripiprazole N4-Oxide represents a significant metabolite of aripiprazole, formed through an oxidative pathway involving the N4 position of the piperazine ring structure . This oxidation process is primarily mediated by cytochrome P450 enzymes in the liver, which play a crucial role in the biotransformation of many pharmaceutical compounds. The formation of N4-oxide occurs as part of the body's detoxification mechanism to increase the polarity of aripiprazole, thereby facilitating its elimination through renal and biliary excretion pathways. The oxidation at the piperazine nitrogen introduces an additional oxygen atom, creating a charged center that significantly alters the compound's polarity and water solubility. This metabolic transformation represents one of several routes by which aripiprazole is processed in biological systems, alongside other metabolic pathways such as dehydrogenation and hydroxylation.
Pharmaceutical Significance
Aripiprazole, the parent compound, functions as an atypical antipsychotic and partial dopamine agonist used primarily in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . Understanding its metabolites, including N4-oxide, is essential for comprehensive pharmacodynamic and pharmacokinetic profiling. The structural modification at the N4 position likely alters the compound's interaction with neuroreceptors, potentially affecting its binding affinity for dopamine and serotonin receptors—the primary targets of aripiprazole. This altered receptor interaction profile may contribute to differences in efficacy, side effect profiles, or duration of action compared to the parent compound. As a labeled metabolite of aripiprazole, Aripiprazole N4-Oxide serves as an important marker in drug metabolism studies and helps researchers track the biotransformation and clearance of aripiprazole in biological systems .
Analytical Methods
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for the identification and quantification of Aripiprazole N4-Oxide. According to established protocols, gradient elution methods utilizing a C18 column (typically 4.6 mm × 10 cm with 3 μm packing) provide effective separation of aripiprazole and its related compounds . The mobile phase composition often involves a gradient of acetonitrile and 0.05% trifluoroacetic acid, with UV detection at 254 nm. Table 1 presents a typical HPLC gradient program used for the analysis of aripiprazole and related compounds:
Time (min) | Solution A (%) | Solution B (%) |
---|---|---|
0 | 80 | 20 |
2 | 80 | 20 |
10 | 65 | 35 |
20 | 10 | 90 |
25 | 10 | 90 |
26 | 80 | 20 |
35 | 80 | 20 |
Where Solution A consists of acetonitrile and 0.05% trifluoroacetic acid (10:90) and Solution B consists of acetonitrile and 0.05% trifluoroacetic acid (90:10) . This gradient program allows for effective separation of aripiprazole from its related compounds, including N4-oxide, with adequate resolution between structurally similar compounds.
Identification Criteria
Research Applications
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